
3-(2,3-dihydro-1H-inden-2-ylamino)-5,5-dimethylcyclohex-2-en-1-one
Overview
Description
3-(2,3-dihydro-1H-inden-2-ylamino)-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound that features a unique structure combining an indene moiety with a cyclohexenone ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 3-(2,3-dihydro-1H-inden-2-ylamino)-5,5-dimethylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of 2,3-dihydro-1H-inden-2-ylamine with 5,5-dimethylcyclohex-2-en-1-one under specific conditions. The reaction typically requires a solvent such as ethanol and a base like potassium hydroxide. The mixture is subjected to stirring or ultrasound irradiation to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1H-inden-2-ylamino)-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
When compared to similar compounds, 3-(2,3-dihydro-1H-inden-2-ylamino)-5,5-dimethylcyclohex-2-en-1-one stands out due to its unique structural features and potential biological activities. Similar compounds include:
2,3-dihydro-1H-inden-1-one derivatives: These compounds share the indene moiety but differ in their functional groups and overall structure.
Cyclohexenone derivatives: These compounds have the cyclohexenone ring but lack the indene moiety, resulting in different chemical and biological properties.
Properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-2-ylamino)-5,5-dimethylcyclohex-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-17(2)10-15(9-16(19)11-17)18-14-7-12-5-3-4-6-13(12)8-14/h3-6,9,14,18H,7-8,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBADJNBJCTLPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2CC3=CC=CC=C3C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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